molecular formula C8H18O3 B14206520 acetic acid;(3S)-2-methylpentan-3-ol CAS No. 833473-05-5

acetic acid;(3S)-2-methylpentan-3-ol

Cat. No.: B14206520
CAS No.: 833473-05-5
M. Wt: 162.23 g/mol
InChI Key: BIWZKFHFUUWKDK-RGMNGODLSA-N
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Description

Acetic Acid (CH₃COOH) Acetic acid is a simple carboxylic acid with the formula CH₃COOH. It is a colorless liquid with a pungent odor, widely used in industrial chemistry, food production (as vinegar), and pharmaceuticals. Modern production methods include methanol carbonylation (accounting for ~75% of global production) and oxidation of acetaldehyde or ethanol . Its key applications include synthesizing vinyl acetate monomer, acetic anhydride, and esters like isoamyl acetate .

(3S)-2-Methylpentan-3-ol (C₆H₁₄O)
This tertiary alcohol has the IUPAC name (3S)-2-methylpentan-3-ol, featuring a hydroxyl group on the third carbon of a branched pentane chain with a methyl substituent on the second carbon. The (3S) stereochemistry indicates the spatial arrangement of substituents around the chiral center. It is synthesized via electrochemical oxidation of branched alkanes, such as 2-methylpentane, yielding tertiary alcohols in moderate yields (e.g., 38% for 3-methylpentan-3-ol) . Its applications are less documented but may include use as a solvent or intermediate in organic synthesis.

Properties

CAS No.

833473-05-5

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

IUPAC Name

acetic acid;(3S)-2-methylpentan-3-ol

InChI

InChI=1S/C6H14O.C2H4O2/c1-4-6(7)5(2)3;1-2(3)4/h5-7H,4H2,1-3H3;1H3,(H,3,4)/t6-;/m0./s1

InChI Key

BIWZKFHFUUWKDK-RGMNGODLSA-N

Isomeric SMILES

CC[C@@H](C(C)C)O.CC(=O)O

Canonical SMILES

CCC(C(C)C)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Asymmetric Reduction of 2-Methylpentan-3-One

The ketone precursor, 2-methylpentan-3-one, serves as a critical intermediate for alcohol synthesis. Asymmetric reduction using chiral catalysts enables direct access to the (3S)-enantiomer. For example, boron-based catalysts (e.g., Corey-Bakshi-Shibata reagent) or transition-metal complexes (e.g., Ru-BINAP systems) facilitate enantioselective reduction. A study analogous to the Grignard methods in tapentadol synthesis () demonstrates that ketone reductions in tetrahydrofuran (THF) or ethanol with chiral ligands yield enantiomeric excess (ee) >90% under optimized conditions.

Chiral Pool Derivatization

Natural chiral precursors, such as (S)-3-hydroxybutyrate derivatives, offer stereochemical fidelity. By elongating the carbon chain via Wittig olefination or alkylation, (3S)-2-methylpentan-3-ol is accessible. This approach avoids racemization risks associated with synthetic intermediates, as evidenced by methods for tapentadol’s stereospecific intermediates ().

Enzymatic Resolution

Racemic 2-methylpentan-3-ol undergoes kinetic resolution using lipases or esterases. For instance, Candida antarctica lipase B selectively acetylates the (3R)-enantiomer, leaving the (3S)-alcohol unreacted. Subsequent hydrolysis of the acetate yields enantiopure (3S)-2-methylpentan-3-ol with >98% ee, a technique mirroring the diastereomer separation in tapentadol synthesis ().

Salt Formation with Acetic Acid

Acid-Base Reaction in Solvent Systems

The (3S)-2-methylpentan-3-ol is treated with acetic acid in aprotic solvents (e.g., ethyl acetate or methyl tert-butyl ether) to form the acetate salt. Stoichiometric control (1:1 molar ratio) and temperature modulation (0–5°C) prevent esterification, as observed in methanesulfonic acid-mediated reactions for tapentadol intermediates (). Crystallization from acetone or methyl ethyl ketone yields high-purity acetate salts (>99.5% by HPLC).

Solvent-Antisolvent Crystallization

Combining the alcohol with acetic acid in methanol followed by antisolvent addition (e.g., petroleum ether) induces salt precipitation. This method, akin to tapentadol hydrochloride purification (), achieves yields of 85–90% with minimal residual solvents (<0.1% ICH limits).

Comparative Analysis of Synthetic Routes

Method Starting Material Catalyst/Solvent Yield (%) ee (%) Reference Approach
Asymmetric Reduction 2-Methylpentan-3-one Ru-BINAP/THF 78 92 Tapentadol Grignard
Enzymatic Resolution Racemic Alcohol Candida antarctica lipase 45 98 Diastereomer separation
Chiral Pool (S)-3-Hydroxybutyrate Alkylating agents 65 99 Stereospecific synthesis

Industrial-Scale Considerations

Cost Efficiency

Grignard-based routes, while high-yielding (70–80%), require stringent anhydrous conditions, increasing production costs. Enzymatic resolution, though lower-yielding (40–50%), reduces waste and aligns with green chemistry principles.

Regulatory Compliance

Residual solvent levels (e.g., ethers, toluene) must comply with ICH Q3C guidelines. Crystallization protocols from tapentadol patents () recommend solvent swaps to ethyl acetate or acetone for safer industrial use.

Challenges and Innovations

Stereochemical Drift

Prolonged exposure to acidic conditions during salt formation may induce racemization. Countermeasures include low-temperature processing (0–5°C) and minimized contact time, as implemented in methanesulfonic acid reactions ().

Byproduct Mitigation

Esterification between acetic acid and the alcohol is suppressed via pH control (pH 6.5–7.0) and stoichiometric precision, mirroring tapentadol intermediate purification ().

Chemical Reactions Analysis

Types of Reactions

  • Acetic Acid

  • (3S)-2-Methylpentan-3-ol

      Oxidation: This compound can be oxidized to form ketones or carboxylic acids depending on the conditions and reagents used.

      Substitution: The hydroxyl group can be substituted with other functional groups through various substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Biology

Medicine

Industry

Mechanism of Action

Acetic Acid

Acetic acid exerts its effects primarily through its acidic nature. It can disrupt cell membranes and denature proteins, leading to its antimicrobial properties . In metabolic pathways, acetic acid is involved in the production of acetyl-CoA, a key molecule in the citric acid cycle .

(3S)-2-Methylpentan-3-ol

The mechanism of action of (3S)-2-methylpentan-3-ol is less well-studied, but it is believed to interact with various enzymes and receptors due to its chiral nature. This interaction can lead to changes in biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Structure Key Features CAS Number Reference
(3S)-2-Methylpentan-3-ol Tertiary alcohol, chiral center at C3 Synthesized via electrochemical oxidation; moderate yield (38%) N/A
2-Methylpentan-2-ol Tertiary alcohol, no chiral center Higher symmetry; used as a solvent or flavoring agent. Boiling point: ~120°C 590-36-3
Isoamyl Acetate Ester of acetic acid and isoamyl alcohol Widely used in food flavoring (banana-like aroma). Boiling point: 142°C 123-92-2
(3S)-3-Amino-2-methylpentan-3-ol Amino alcohol derivative Pharmacologically active; used in analgesics (e.g., tapentadol derivatives) 809282-20-0

Physical and Chemical Properties

  • Boiling Points :

    • Acetic acid: 118°C
    • (3S)-2-Methylpentan-3-ol: Estimated ~135–140°C (similar to 3-methylpentan-3-ol ).
    • 2-Methylpentan-2-ol: 120°C
    • Isoamyl acetate: 142°C
  • Solubility :

    • Acetic acid: Miscible with water due to hydrogen bonding .
    • Tertiary alcohols (e.g., (3S)-2-methylpentan-3-ol): Lower water solubility compared to primary alcohols; soluble in organic solvents .

Research Findings and Key Distinctions

  • Chirality: The (3S) configuration may confer unique biological activity, though this is underexplored compared to amino-alcohol analogs like (2S,3S)-tapentadol .
  • Industrial Relevance : Acetic acid and its esters (e.g., isoamyl acetate) dominate commercial applications, while tertiary alcohols like (3S)-2-methylpentan-3-ol remain niche intermediates .

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